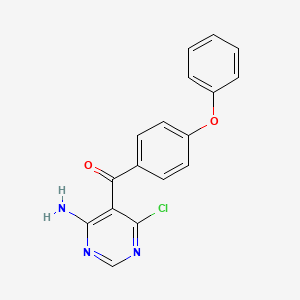
(4-aMino-6-chloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone is a chemical compound with the molecular formula C17H12ClN3O2 and a molecular weight of 325.74908 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino and chloro groups, and a phenoxyphenyl group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is substituted with amino and chloro groups.
Reaction Conditions: The reaction typically involves the use of reagents such as dimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzylamine (DMB) under specific conditions.
Industrial Production: Industrial production methods may involve the use of palladium on carbon (Pd/C) as a catalyst, along with hydrogen gas (H2) in ethanol (EtOH) to facilitate the reaction.
Análisis De Reacciones Químicas
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone can be compared with other similar compounds, such as :
(4-Amino-6-chloropyrimidin-5-yl)methanol: This compound has a similar pyrimidine ring structure but lacks the phenoxyphenyl group.
N-(4-Amino-6-chloropyrimidin-5-yl)formamide: This compound also contains the pyrimidine ring but has a formamide group instead of the methanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12ClN3O2 |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
(4-amino-6-chloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C17H12ClN3O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H2,19,20,21) |
Clave InChI |
AKBJUFJAHAYKFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















